![molecular formula C18H19N5O4S B2676627 N-(3,4-dimethoxyphenyl)-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide CAS No. 893781-33-4](/img/structure/B2676627.png)
N-(3,4-dimethoxyphenyl)-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-dimethoxyphenyl)-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide, also known as DMTSA, is a novel compound that has recently gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Cell Growth and Drug Sensitivity Studies
The compound's relevance in cell growth and drug sensitivity assays is highlighted in cancer research. For instance, an evaluation of a soluble tetrazolium/formazan assay for cell growth and drug sensitivity using human and other tumor cell lines involved the use of similar tetrazolium compounds. This methodology is critical in assessing drug effects on cell growth, indicating the potential applicability of N-(3,4-dimethoxyphenyl)-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide in similar contexts (Scudiero et al., 1988).
Cytotoxicity and Enzyme Inhibition
Research into the cytotoxicity and enzyme inhibition properties of similar compounds is also significant. Polymethoxylated-pyrazoline benzene sulfonamides, closely related to the compound , were synthesized and tested for their cytotoxic activities on tumor and non-tumor cell lines, as well as for their inhibitory effects on carbonic anhydrase isoenzymes. This suggests a potential area of application for this compound in exploring similar biochemical pathways (Kucukoglu et al., 2016).
Tumor Inhibition and Antioxidant Properties
The compound's derivatives have been investigated for their pharmacological potential, including toxicity, tumor inhibition, and antioxidant properties. This is exemplified in a study focusing on computational and pharmacological evaluation of heterocyclic novel derivatives for toxicity assessment, tumor inhibition, and antioxidant actions, indicating the compound's relevance in oncological and pharmacological research (Faheem, 2018).
Chemiluminescence Studies
Another application area is in chemiluminescence studies. Research into the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, which are structurally related to the compound, highlights its potential use in studying light-emitting reactions in a chemical context (Watanabe et al., 2010).
Antibacterial and Antioxidant Activities
The compound's derivatives have been synthesized and screened for their biological activities, including antibacterial and antioxidant properties. This indicates its potential utility in the development of new antibacterial agents and antioxidants (Karanth et al., 2019).
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4S/c1-25-14-6-4-5-13(10-14)23-18(20-21-22-23)28-11-17(24)19-12-7-8-15(26-2)16(9-12)27-3/h4-10H,11H2,1-3H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RASBGQJSVKUSSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
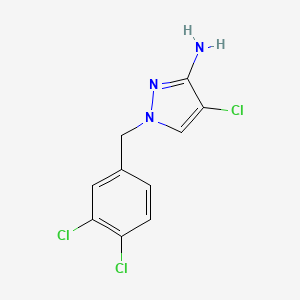
![Tert-butyl 3-(2-oxopropyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2676546.png)
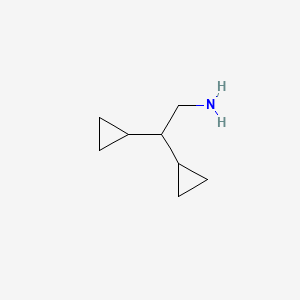
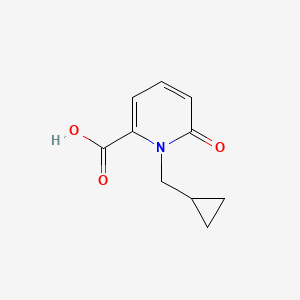
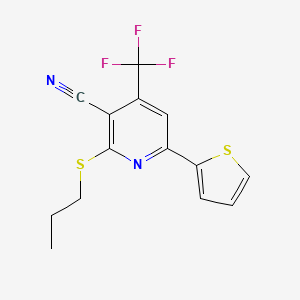

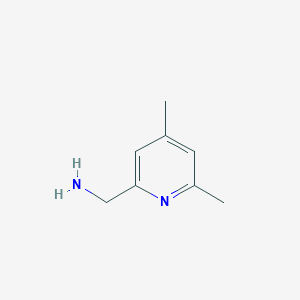
![4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2676559.png)
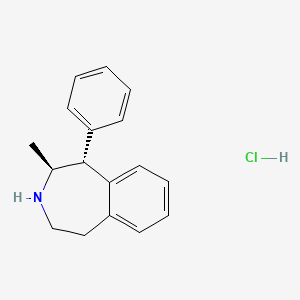

![(2,6-difluorophenyl)[7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]methanone](/img/structure/B2676564.png)



